molecular formula C10H14N4O2S B12897414 2-Methyl-6-propylimidazo[1,2-b]pyridazine-3-sulfonamide CAS No. 570416-47-6

2-Methyl-6-propylimidazo[1,2-b]pyridazine-3-sulfonamide

Cat. No.: B12897414
CAS No.: 570416-47-6
M. Wt: 254.31 g/mol
InChI Key: GJRKYRXOSZGKKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-6-propylimidazo[1,2-b]pyridazine-3-sulfonamide is a heterocyclic compound that belongs to the class of imidazopyridazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound makes it a valuable scaffold for various pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-propylimidazo[1,2-b]pyridazine-3-sulfonamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-6-propylimidazo[1,2-b]pyridazine with sulfonamide derivatives in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated reactors and precise control of reaction parameters to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-propylimidazo[1,2-b]pyridazine-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Methyl-6-propylimidazo[1,2-b]pyridazine-3-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also modulate receptor functions by interacting with receptor binding sites, leading to altered cellular responses . The exact pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. Its sulfonamide group enhances its solubility and potential for hydrogen bonding, making it a versatile scaffold for drug design .

Properties

CAS No.

570416-47-6

Molecular Formula

C10H14N4O2S

Molecular Weight

254.31 g/mol

IUPAC Name

2-methyl-6-propylimidazo[1,2-b]pyridazine-3-sulfonamide

InChI

InChI=1S/C10H14N4O2S/c1-3-4-8-5-6-9-12-7(2)10(14(9)13-8)17(11,15)16/h5-6H,3-4H2,1-2H3,(H2,11,15,16)

InChI Key

GJRKYRXOSZGKKS-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN2C(=NC(=C2S(=O)(=O)N)C)C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.